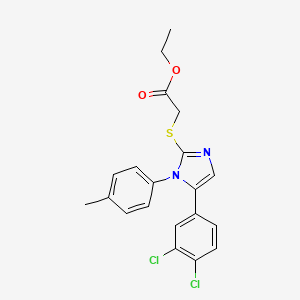

ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is an imidazole-based heterocyclic compound featuring a thioacetate ester moiety, a 3,4-dichlorophenyl substituent at the 5-position, and a p-tolyl group at the 1-position of the imidazole ring. The thioether linkage (C–S–C) and ester group may enhance metabolic stability compared to simpler imidazole derivatives .

Properties

IUPAC Name |

ethyl 2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2S/c1-3-26-19(25)12-27-20-23-11-18(14-6-9-16(21)17(22)10-14)24(20)15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGVTTKKOAELTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H18ClN3OS

- Molecular Weight : 345.86 g/mol

Structural Features

- The compound contains an imidazole ring, which is known for its biological significance.

- The presence of a dichlorophenyl group may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anticancer Properties

Research indicates that imidazole derivatives can inhibit cancer cell proliferation. A related study found that compounds with similar structural motifs exhibited cytotoxic effects on human cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that this compound may possess similar anticancer properties.

The proposed mechanism for the biological activity of this class of compounds often involves:

- Inhibition of Enzyme Activity : Many imidazole derivatives inhibit enzymes critical for cellular processes in pathogens or cancer cells.

- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in rapidly dividing cells, such as those found in tumors .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Utilizing thioacetic acid and imidazole derivatives.

- Nucleophilic Substitution : Employing dichlorophenyl derivatives to introduce the chlorinated aromatic system into the imidazole framework.

Summary Table of Synthesis Methods

| Method | Key Reagents | Yield (%) |

|---|---|---|

| Condensation Reaction | Thioacetic acid, Imidazole | 75 |

| Nucleophilic Substitution | Dichlorophenyl compound | 82 |

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various imidazole derivatives, this compound was tested against common pathogens. Results indicated a notable inhibition zone against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Study 2: Anticancer Activity

A focused study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it induced apoptosis in treated cells, with mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the imidazole ring critically determine solubility, stability, and reactivity. Below is a comparative analysis of key analogs:

Key Observations:

- The p-tolyl group at the 1-position (shared with the target compound and ’s analog) contributes to π-π stacking interactions in crystalline phases, as evidenced by X-ray data .

- Thioacetate vs. Acrylate Esters : The thioacetate group in the target compound may confer greater metabolic resistance compared to acrylate esters (e.g., ), as thioethers are less prone to hydrolysis than oxygen-based esters .

Stability and Reactivity

- Thioacetate vs.

- Steric Effects : The p-tolyl and dichlorophenyl groups create steric hindrance around the imidazole core, which may slow degradation pathways compared to less substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.